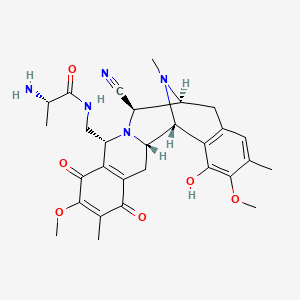
Cyanosafracin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanosafracin B is a natural compound belonging to the family of anthracycline antibiotics. It was originally isolated from the bacterium Pseudomonas fluorescens. This compound has shown promising activities against Gram-positive bacteria, mycobacteria, and cancer cells, making it a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanosafracin B is primarily obtained through microbial fermentation. The bacterium Pseudomonas fluorescens is cultured under specific conditions to produce the compound. The fermentation broth is then subjected to solvent extraction, adsorption chromatography, and high-performance liquid chromatography (HPLC) to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas fluorescens. The fermentation process is optimized to maximize yield, followed by purification using advanced chromatographic techniques. This method ensures the production of this compound on a multigram scale .
Chemical Reactions Analysis
Types of Reactions: Cyanosafracin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium cyanide and sodium hydroxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Cyanosafracin B has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex natural products, including antitumor agents like ecteinascidin ET-743.
Biology: this compound is studied for its antibacterial and anticancer properties.
Medicine: It serves as a key starting material for the synthesis of anticancer drugs, particularly for treating soft tissue sarcoma and other cancers.
Industry: this compound is utilized in the pharmaceutical industry for drug development and production .
Mechanism of Action
Cyanosafracin B exerts its effects by binding to DNA and interfering with the transcription process. It forms DNA adducts at the N2 position of guanine, bending the DNA towards the major groove. This interaction disrupts the normal function of DNA-binding proteins and transcription factors, leading to the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Ecteinascidin ET-743: A related compound used in cancer treatment.
Saframycin A: Another member of the tetrahydroisoquinoline alkaloids with similar biological activities.
Jorunnamycin A: A compound with a similar structure and antitumor properties.
Uniqueness: Cyanosafracin B is unique due to its specific mechanism of action and its role as a precursor in the synthesis of ecteinascidin ET-743. Its ability to form DNA adducts and disrupt transcription makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C29H35N5O6 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[[(1R,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)/t14-,17-,18-,19-,20-,23-/m0/s1 |
InChI Key |
BHINEHROXMLHMV-BVRLQDJESA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















